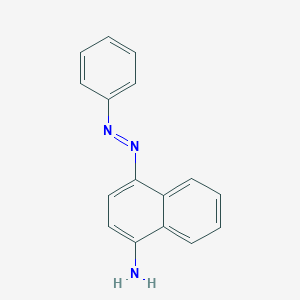

4-Phenylazo-1-naphthylamine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13974. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-phenyldiazenylnaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3/c17-15-10-11-16(14-9-5-4-8-13(14)15)19-18-12-6-2-1-3-7-12/h1-11H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IICHURGZQPGTRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059615 | |

| Record name | 4-Phenylazo-1-naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deep brown powder; [Sigma-Aldrich MSDS] | |

| Record name | 4-Phenylazo-1-naphthylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11219 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000021 [mmHg] | |

| Record name | 4-Phenylazo-1-naphthylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11219 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

131-22-6 | |

| Record name | 4-(2-Phenyldiazenyl)-1-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenamine, 4-(phenylazo)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nubian Yellow TB | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenamine, 4-(2-phenyldiazenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Phenylazo-1-naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylazo-1-naphthylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NAPHTHALENAMINE, 4-(PHENYLAZO)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY2YSU7Y7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactions Involving the Azo Group:the Azo Linkage N=n is a Key Functional Group That Can Be Chemically Modified.

Reduction: The azo group can be reduced to form two separate amine compounds, aniline (B41778) and 1,4-diaminonaphthalene. This reaction is fundamental in the degradative analysis of azo dyes and can also be used synthetically to produce diamine precursors.

Modification of the Amino Group:the Primary Amino Group Nh₂ on the Naphthyl Ring is a Reactive Site for Various Transformations. It Can Be Acylated, Alkylated, or Used As a Ligand for Coordination with Metal Ions. for Instance, 4 Phenylazo 1 Naphthylamine Has Been Investigated As a Ligand in the Synthesis of Cis Platinum Complexes for Potential Antitumor Activity, Demonstrating a Derivatization Strategy Aimed at Biomedical Applications.

Spectroscopic Techniques for Molecular Structure Elucidation

The combination of infrared, nuclear magnetic resonance, and ultraviolet-visible spectroscopy offers a comprehensive characterization of the this compound molecule.

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of this compound, FTIR spectra reveal key vibrational frequencies that confirm its structural integrity. The primary amine (-NH₂) and the azo (-N=N-) groups, which are central to the compound's identity, exhibit characteristic absorption bands. General regions for these characteristic absorptions have been identified. For instance, the stretching vibration of the amine (-NH) bond is typically observed around 3300 cm⁻¹, while the azo (-N=N-) bond stretch appears in the 1600–1450 cm⁻¹ region.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | ~3300 |

| Primary Amine | N-H Bend | ~1620 |

| Azo Group | N=N Stretch | 1600–1450 |

| Aromatic Ring | C=C Stretch | ~1500 |

| Aromatic Ring | C-H Stretch | >3000 |

| Naphthyl Ring | Ring Vibrations | ~1463 |

Note: The exact positions of these bands can be influenced by the sample's physical state and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton NMR (¹H NMR) spectroscopy identifies the different types of protons in a molecule based on their unique electronic environments. For this compound, a ¹H NMR spectrum would be expected to show distinct signals for the amine (-NH₂) protons and the protons of the phenyl and naphthyl aromatic rings. The integration of these signals would correspond to the number of protons in each environment, while the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings, helping to assign signals to specific positions on the aromatic rings. The aromatic region, typically between 7.0 and 9.0 ppm, would show a complex set of overlapping multiplets corresponding to the 11 aromatic protons of the molecule.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each chemically non-equivalent carbon atom in this compound would produce a distinct signal. The spectrum would be expected to show 16 signals in the aromatic region (typically 110-160 ppm), corresponding to the 10 carbons of the naphthalene (B1677914) system and the 6 carbons of the phenyl ring. The chemical shifts would be influenced by the attached groups; for example, the carbon atom bonded to the amine group (C1) and the carbon bonded to the azo group (C4) would have characteristic chemical shifts. Two-dimensional NMR techniques, such as HSQC and HMBC, can be used to correlate proton and carbon signals, enabling unambiguous assignment of the entire molecular structure. chemicalbook.com

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a specialized technique that directly probes the nitrogen atoms in a molecule. chemicalbook.com For this compound, this technique is particularly insightful as it can distinguish between the three distinct nitrogen environments: the two nitrogen atoms of the azo group (-N=N-) and the nitrogen atom of the primary amine (-NH₂).

This technique is crucial for studying the potential for azo-hydrazone tautomerism, a phenomenon where the proton from the amine group could migrate to one of the azo nitrogens, forming a hydrazone isomer. chemicalbook.com The ¹⁵N chemical shifts are highly sensitive to the bonding and electronic structure of the nitrogen atoms. Therefore, ¹⁵N NMR can provide definitive evidence for the predominant tautomeric form existing in solution and can be used to quantify the equilibrium between tautomers if both are present.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For an azo dye like this compound, the extended system of conjugated π-electrons across the phenyl, azo, and naphthyl moieties is responsible for its color. This conjugation lowers the energy required for electronic transitions, shifting the absorption of light into the visible region of the electromagnetic spectrum.

The UV-Vis spectrum of this compound typically shows a strong absorption band in the visible range, which is attributed to the π → π* electronic transition of the azo chromophore. The position of the maximum absorption wavelength (λmax) can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. Reports indicate λmax values ranging from 439 nm to 500 nm, likely reflecting measurements taken in different solvents. guidechem.com

Table 2: UV-Vis Spectroscopic Data for this compound

| Spectroscopic Parameter | Reported Value (nm) | Associated Electronic Transition |

|---|---|---|

| λmax | 439 guidechem.com | π → π* |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Absorption Spectra in Various Solvents

The electronic absorption spectra of this compound, an azo dye, are influenced by the solvent environment. The absorption maxima (λmax) of the compound have been recorded in various solvents to understand these interactions. For instance, in ethanol, the dye exhibits specific absorption characteristics. acs.org The interaction with different solvents can lead to shifts in the absorption bands, a phenomenon known as solvatochromism. The study of these spectra is crucial for applications such as in the manufacturing of dyes for textiles, plastics, and inks. chemimpex.com

Interactive Data Table: Absorption Maxima of Azo Dyes in Different Solvents

| Dye/Compound | Solvent | Absorption Maxima (λmax) in nm |

| This compound derivative | Ethanol | Not specified |

| 1-Phenylazo-2-naphthol (Sudan I) | Hexane | Not specified (both azo and hydrazone forms contribute equally) |

| 2-(4-R-phenylazo)naphthalene-4,8-disulfonate | Water | Varies with R substituent |

| 4-(p-phenylazo sulfonic acid)-1-naphthol complex | Not specified | 453 |

| HPTA (a photoacid) | Methanol | 425 (acid form), 499 (base form) |

Solvent Effects on Absorption and Emission Spectral Shifts

The polarity of the solvent and its ability to form hydrogen bonds can significantly affect the absorption and emission spectra of azo compounds. researchgate.netnitrkl.ac.in While the absorption spectra of some azo dyes may not show sensitive changes with solvent polarity, the fluorescence spectra often exhibit a bathochromic (red) shift as the solvent polarity increases. researchgate.net This shift is indicative of a π→π* transition and suggests that the excited state is more polar than the ground state. researchgate.net

The solvent can influence the position of the tautomeric equilibrium between the azo and hydrazone forms, which in turn affects the spectra. nitrkl.ac.inresearchgate.net For example, in nonpolar solvents, both forms of 1-phenylazo-2-naphthol (Sudan I) may contribute equally, while an increase in solvent polarity and hydrogen bonding ability stabilizes the hydrazone form. nitrkl.ac.in This stabilization is due to specific solute-solvent interactions and cooperative hydrogen bonding. nitrkl.ac.in The effect of hydrogen bonding on electronic transitions is a key factor; a stronger hydrogen bond in the excited state compared to the ground state can cause a red shift in both absorption and fluorescence spectra, with a larger shift in the latter. bgu.ac.il

pH Effects on Visible Absorption Spectra

The visible absorption spectra of this compound and related azo dyes are markedly influenced by the pH of the medium. nih.govnju.edu.cn Changes in pH can alter the protonation state of the molecule, leading to shifts in the absorption maxima and observable color changes. nih.govnju.edu.cn For instance, in acidic solutions, the azo group can be protonated. nih.gov This protonation is a key aspect of the azo-hydrazone tautomerism, and understanding it is crucial for controlling the molecular properties dependent on the pH of the medium. nih.gov

The equilibrium between the azo and hydrazone tautomers can be manipulated by pH. nju.edu.cn For some dyes, the hydrazone form is dominant under conventional conditions, but altering the pH can shift this equilibrium. nju.edu.cn This is often evidenced by distinct changes in the UV-visible spectra, where the two tautomers exhibit different characteristic absorption bands. researchgate.netnju.edu.cn For example, titrating a solution of a photoacid like HPTA with a strong acid results in a clear shift in the absorption spectrum, indicating the conversion from the base form to the acid form. bgu.ac.il

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds like this compound through fragmentation analysis. The molecular weight of this compound is approximately 247.30 g/mol . sielc.comchemspider.com

In mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragment ions are detected. The fragmentation pattern provides valuable information about the compound's structure. For azo dyes, a common fragmentation pathway involves the scission of the azo bond (-N=N-). whiterose.ac.uk This cleavage results in the formation of naphthyl and phenyl fragments, which can be observed in the mass spectrum. whiterose.ac.uk The analysis of these fragments helps to confirm the identity and structure of the original dye molecule. whiterose.ac.ukresearchgate.net For instance, in studies of related phenylazonaphthalene dyes, detailed product analysis following reduction showed the production of these characteristic fragments. whiterose.ac.uk

Raman Spectroscopy for Vibrational Modes and Tautomerism

Raman spectroscopy is a valuable tool for investigating the vibrational modes of molecules and studying phenomena such as tautomerism in compounds like this compound. researchgate.netresearchgate.net The technique provides a vibrational fingerprint of the molecule, allowing for the identification of specific functional groups and structural features. nih.gov

In the context of azo dyes, Raman spectroscopy can be used to distinguish between the azo and hydrazone tautomers. researchgate.net The different structures of these tautomers lead to distinct Raman spectra. For example, the ν(N=N) stretching mode of the azo group is a characteristic band that can be monitored. researchgate.net Changes in the position and intensity of this band can indicate a shift in the tautomeric equilibrium. researchgate.net

Resonance Raman spectroscopy, where the excitation wavelength is chosen to coincide with an electronic absorption band, can selectively enhance the vibrations associated with the chromophoric part of the molecule. nih.gov This technique has been effectively used to study the protonation effects on the vibrational spectra of aminoazobenzenes and to characterize the different tautomeric forms. nih.gov Furthermore, combining experimental Raman data with theoretical calculations, such as Density Functional Theory (DFT), can provide a detailed assignment of the observed vibrational modes. researchgate.netaps.org

Tautomerism in this compound and Related Azo Systems

Azo-Quinoidal and Azo-Hydrazone Tautomerism

Azo dyes containing a hydroxyl or amino group in a position conjugated to the azo linkage, such as this compound, can exhibit tautomerism, a phenomenon where the compound exists as a mixture of two or more interconvertible isomers. nitrkl.ac.inresearchgate.net The most common form of tautomerism in these systems is the azo-hydrazone tautomerism. researchgate.netnju.edu.cn This involves the migration of a proton from the hydroxyl or amino group to one of the nitrogen atoms of the azo group, resulting in the formation of a quinone-hydrazone structure. unifr.ch

The two tautomeric forms, the azo form and the hydrazone form, are distinct isomers with different chemical and physical properties, including their UV-visible absorption spectra. researchgate.net The hydrazone form is often characterized by a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to the azo tautomer. scirp.org

The position of the tautomeric equilibrium is influenced by several factors, including the structure of the dye, the nature of the solvent, the temperature, and the pH of the medium. researchgate.netunifr.ch For example, in some systems, the hydrazone form is found to be more stable. unifr.ch The solvent polarity and its ability to form hydrogen bonds play a crucial role in determining the predominant tautomer. nitrkl.ac.in The characterization of these tautomeric forms is essential for understanding and predicting the color and stability of azo dyes. unifr.ch Techniques such as UV-Vis spectroscopy, NMR, and Raman spectroscopy are instrumental in studying this equilibrium. researchgate.netunifr.ch

Crystallographic Studies

Crystallographic studies, particularly X-ray diffraction, provide precise information about the molecular structure of this compound in the solid state.

X-ray diffraction analysis has been employed to determine the solid-state structure of related azo compounds, confirming the existence of specific tautomeric forms in the crystalline state. unifr.chhepvs.ch For instance, the crystal structure of 1-(4'-nitrophenylazo)-2-naphthylamine has been determined, providing definitive evidence of its tautomeric structure. hepvs.ch

In a study of similar compounds, the molecules were found to arrange in a zigzag pattern within the crystal lattice, with specific intermolecular distances and angles. hepvs.ch For example, in one derivative, the molecules are arranged in layers with a distance of 3.5 Å between each layer. hepvs.ch Such detailed structural information is invaluable for understanding the intermolecular interactions that stabilize the crystal packing.

X-ray diffraction can also provide insights into molecular motion and conformational changes within the crystal. Studies on azobenzenes have revealed that molecules can undergo conformational interconversion even in the solid state. hepvs.ch This indicates that the crystalline state is not static but involves dynamic processes. The arrangement of molecules in the crystal, such as the formation of layers and specific intermolecular contacts, influences the types of molecular motion that are possible. hepvs.ch

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-Phenylazo-2-naphthylamine |

| 4-Phenylazo-1-naphthol |

| 1-Phenylazo-4-naphthol |

| 4-(4-sulfobenzeneazo)-1-naphthol-2-sulfonic acid |

| 4-(benzeneazo)-1-naphthol-2-sulfonic acid |

| 1-(4'-nitrophenylazo)-2-naphthylamine |

| 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine |

| 5-methyl-2-phenyl-4-(2-phenylhydrazono)-2,4-dihydro-3H-pyrazol-3-one |

| Aniline |

| Naphthalen-1-amine |

| Benzene |

| Ethanol |

| Acetone |

Theoretical and Computational Investigations

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations have proven to be an invaluable tool for understanding the fundamental characteristics of 4-phenylazo-1-naphthylamine and related azo dyes. These methods allow for the detailed exploration of the molecule's potential energy surface, the determination of stable conformations, and the prediction of various electronic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a popular computational method for studying azo dyes due to its balance of accuracy and computational cost. hepvs.ch DFT calculations have been instrumental in investigating the structural parameters, vibrational frequencies, and electronic spectra of these molecules. researchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A comprehensive study on the related compound, 1-phenylazo-4-naphthol, evaluated a wide array of functionals, including pure Generalized Gradient Approximation (GGA) with the OLYP functional, hybrid functionals like B3LYP and B3PW91, long-range corrected functionals such as LC-BLYP, and double-hybrid functionals like B2PLYP and mPW2PLYP. hepvs.ch This study tested numerous basis sets, including Pople-style (6-31G, 6-31G, 6-311++G ), Dunning's correlation-consistent (cc-pVDZ, cc-pVTZ), and Ahlrichs-type (TZVP) basis sets. hepvs.chunifr.ch

The performance of these combinations was assessed based on their ability to reproduce experimental bond lengths, describe the non-planarity of the molecule, and predict the tautomeric equilibrium. hepvs.ch It was found that hybrid and pure GGA functionals often fail to accurately predict the equilibrium position, while double-hybrid functionals, despite their higher computational cost, provide a much better description. hepvs.chunifr.ch For other azo dyes, the B3LYP functional coupled with basis sets like 6-31G* and 6-311G(d,p) has been commonly used for geometry optimization and electronic property calculations. researchgate.netdntb.gov.ua A comparative study on organic dyes found that the Lanl2DZ (DZ) basis set can provide results comparable to the 6-31G+(d,p) basis set for predicting excited state properties. boisestate.edu

| Functional Type | Examples | General Performance for Azo Dye Tautomerism Prediction hepvs.chunifr.ch |

|---|---|---|

| Pure GGA | OLYP | Fails to predict the correct equilibrium position. |

| Hybrid | B3LYP, B3PW91 | Generally fails to predict the correct equilibrium position. |

| Long-range Corrected | LC-BLYP | Shows slight improvement over hybrid functionals. |

| Double-Hybrid | B2PLYP, mPW2PLYP | Provide very good descriptions, but are computationally expensive. |

Geometry optimization is a fundamental step in computational chemistry that seeks to find the arrangement of atoms corresponding to a minimum on the potential energy surface. For molecules like this compound, which possess rotatable single bonds, this process is crucial for identifying the most stable conformers. ijpsr.com The rotation around the C-N and N-N bonds can lead to different spatial arrangements of the phenyl and naphthyl rings.

Theoretical studies on related azo dyes have utilized methods like B3LYP with the 6-31G* basis set to optimize molecular geometries. researchgate.net For instance, in a novel azo dye derived from BINOL, the optimized C-C bond lengths in the naphthyl ring were found to be in the range of 1.3881–1.4068 Å using the B3LYP/6-31G* method. researchgate.net Conformational analysis involves systematically exploring the potential energy surface by varying key dihedral angles to identify all low-energy conformers. auremn.org.br For N-methyl-6-chloro-7-hydroxy-l-phenyl-l,2,3,4-tetrahydroisoquinoline, a related compound with a phenyl substituent, energy minima were found at specific torsion angles, indicating preferred conformations. psu.edu

| Computational Method | Basis Set | Application | Reference Finding |

|---|---|---|---|

| B3LYP | 6-31G* | Geometry Optimization of a BINOL-derived azo dye | Optimized naphthyl C-C bond lengths: 1.3881–1.4068 Å. researchgate.net |

| MM2(85) | N/A | Conformational analysis of a substituted tetrahydroisoquinoline | Identified energy minima at specific torsion angles, indicating preferred conformers. psu.edu |

This compound can exist in two tautomeric forms: the amino-azo form and the imino-hydrazone form. The position of this equilibrium is a critical factor influencing the compound's properties. Quantum chemical calculations can predict the relative stabilities of these tautomers by calculating the difference in their Gibbs free energy (ΔG). hepvs.ch

For the analogous compound 1-phenylazo-4-naphthol, the hydrazone form is favored in ethanol-water and acetone-water systems. researchgate.net A detailed computational study on this molecule determined an experimental tautomeric constant (KT) of 0.096 in i-octane, which corresponds to a ΔG of 1.38 kcal/mol at 298 K, favoring the enol (azo) form in this non-polar solvent. hepvs.ch The study highlighted the difficulty in accurately predicting this equilibrium, with many DFT functionals failing to do so. hepvs.chunifr.ch However, double-hybrid functionals provided a good description of the relative stabilities. hepvs.ch The accurate prediction of tautomeric equilibria remains a challenge for theoretical methods, as the small energy differences between tautomers are sensitive to the level of theory and the inclusion of solvent effects. mdpi.com

| Compound | Solvent | Method | ΔG (kcal/mol) | Favored Tautomer |

|---|---|---|---|---|

| 1-Phenylazo-4-naphthol | i-Octane | Experimental | 1.38 hepvs.ch | Azo (enol) |

| 1-Phenylazo-4-naphthol | Ethanol-Water | Experimental | N/A (Qualitative) | Hydrazone researchgate.net |

| 1-Phenylazo-4-naphthol | Acetone-Water | Experimental | N/A (Qualitative) | Hydrazone researchgate.net |

Semi-empirical Molecular Orbital Methods (e.g., AM1, PM3, PM5)

Semi-empirical methods, such as Austin Model 1 (AM1) and Parametric Method 3 (PM3), offer a computationally less expensive alternative to ab initio and DFT methods for studying large molecules. scirp.org These methods have been applied to investigate the properties of various azo dyes.

In studies of other azo dye systems, AM1 and PM3 have been used to calculate the enthalpies of formation of different tautomers to predict their relative stabilities. scirp.org The general procedure involves an initial geometry optimization using molecular mechanics (MM+), followed by molecular dynamics (MD) and then full optimization with the semi-empirical method to locate the global energy minimum. scirp.orgscirp.org For some azo dyes, these calculations have indicated that the hydrazone form is more stable than the azo form. researchgate.net While these methods are faster, their accuracy can be lower than that of higher-level methods, and their performance is dependent on the parameterization for the specific atoms involved. ncsu.edu

| Method | Application in Azo Dye Research | Key Findings/Observations |

|---|---|---|

| AM1 | Calculation of tautomer formation enthalpies and geometry optimization. scirp.orgscirp.org | Used to predict the most stable tautomeric form of various azo dyes. scirp.org |

| PM3 | Calculation of tautomer formation enthalpies and geometry optimization. scirp.orgscirp.org | Often used in conjunction with AM1 for comparative studies of azo dye stability. scirp.org |

Hartree-Fock (HF) and Møller-Plesset Perturbation Theory (MP2) Calculations

Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are ab initio methods that have also been employed in the study of azo dyes. The HF method provides a foundational approximation to the electronic structure, while MP2 includes electron correlation effects, generally leading to more accurate results.

In a study of N-phenyl-1,2-naphthylamine, a structurally related compound, HF calculations were used for geometry optimization. nih.gov A comprehensive investigation of 1-phenylazo-4-naphthol revealed that HF theory, in many cases, reasonably satisfies the criteria for reproducing bond lengths, non-planarity, and the position of the tautomeric equilibrium. hepvs.chunifr.ch Conversely, the MP2 method was found to strongly overestimate the stability of the enol tautomer in azonaphthols, irrespective of the basis set used. mdpi.com This highlights that the inclusion of electron correlation does not always guarantee a better prediction of certain properties like tautomeric equilibria. researchgate.net

| Method | Application in Azo Dye Research | Performance/Findings |

|---|---|---|

| Hartree-Fock (HF) | Geometry optimization and prediction of tautomeric equilibrium. hepvs.chnih.gov | Can provide reasonable results for structural parameters and tautomeric equilibrium in some cases. hepvs.chunifr.ch |

| Møller-Plesset (MP2) | Prediction of tautomeric equilibrium. hepvs.chmdpi.com | Strongly overestimates the stability of the azo (enol) tautomer in azonaphthols. mdpi.com |

Reactivity and Photochemical Property Predictions

Theoretical models are instrumental in forecasting the reactivity and photochemical characteristics of azo dyes. By simulating molecular behavior at the quantum level, researchers can predict how this compound will interact with light and other chemical species.

The reactivity of a chemical compound is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Frontier molecular orbital theory posits that the HOMO, being the outermost orbital containing electrons, is susceptible to electrophilic attack, while the LUMO, as the innermost empty orbital, is the site for nucleophilic attack. scirp.org

For azo dyes like this compound, computational methods such as Density Functional Theory (DFT) are used to calculate the energies of these orbitals and map their electron density distribution. scirp.orgscirp.org The areas of high electron density in the HOMO are the most likely sites for reactions with electrophiles, such as singlet oxygen (¹O₂), a key species in photo-oxidation. scirp.orgresearchgate.net Conversely, regions of high electron density in the LUMO indicate susceptibility to nucleophilic agents like the superoxide (B77818) anion radical (O₂•⁻). scirp.orgscirp.org

The concept of superdelocalizability is a reactivity index derived from quantum chemical calculations that helps to quantify the stability of different parts of the molecule towards oxidizing agents. scirp.orgscirp.org In essence, a higher superdelocalizability in a specific region suggests a greater ability to stabilize charge, influencing its reactivity. In azo dyes, the phenylazo group generally acts as an electron-accepting substituent, which stabilizes the excited state. scirp.org

Table 1: Role of Frontier Orbitals in Reactivity Prediction

| Orbital | Description | Role in Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Site of electrophilic attack (e.g., by ¹O₂); higher energy indicates greater reactivity. |

| LUMO | Lowest Unoccupied Molecular Orbital | Site of nucleophilic attack (e.g., by O₂•⁻); lower energy indicates greater susceptibility. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap generally implies higher reactivity and easier excitation of the molecule. scirp.org |

Photofading, or the degradation of a dye upon exposure to light, is a critical factor in its application. Theoretical studies suggest that the photodegradation of many azo dyes is a photo-oxidation process. scirp.org The primary oxidant is often identified as singlet oxygen (¹O₂), which is generated by energy transfer from the excited dye molecule to ground-state triplet oxygen. researchgate.net

Computational models predict that the reaction proceeds via an electrophilic attack of singlet oxygen on the dye molecule. scirp.org For related hydroxyazo dyes, it has been shown that the hydrazone tautomer, rather than the azo form, is more susceptible to this attack. scirp.orgresearchgate.net Although this compound exists predominantly in the aminoazo form, understanding the mechanisms in similar compounds is crucial. hcu.edu.ghresearchgate.net The proposed mechanism involves the attack of singlet oxygen on the hydrazone form to yield an unstable peroxide-type intermediate, which then decomposes, leading to the cleavage of the molecule. researchgate.net

The characteristic photochemical behavior of azo compounds is the reversible trans-cis isomerization of the -N=N- double bond upon irradiation with light of a specific wavelength. The more stable trans isomer can be converted to the cis isomer, and this process can be reversed either thermally or by irradiation with a different wavelength of light. This photo-switchable behavior is the foundation for the use of azo dyes in photo-responsive materials, such as in optical data storage and molecular switches.

In the context of chemical sensors, the tautomerism and conformational switching capabilities of related azo dyes have been harnessed for sensing applications. dergipark.org.tr The electronic and spectral properties of this compound are sensitive to its local environment. Changes in solvent polarity, pH, or the presence of specific analytes can influence its absorption spectrum. This solvatochromism, coupled with its photochemical properties, makes it a candidate for development into optical sensors. researchgate.netiku.edu.tr Theoretical calculations, particularly Time-Dependent DFT (TD-DFT), are used to predict the UV-Vis absorption spectra in different states or environments, aiding in the design of such sensors. dergipark.org.tr

Molecular Dynamics Simulations for Solution Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the behavior of molecules in solution over time. By simulating the motions and interactions of the dye molecule with surrounding solvent molecules, MD can provide insights into solvation, aggregation, and dynamic processes like proton transfer. researchgate.net

The interaction of this compound with solvents can significantly alter its properties, a phenomenon known as solvatochromism. researchgate.netiku.edu.tr MD simulations can model the specific interactions, such as hydrogen bonding and van der Waals forces, between the dye and solvent molecules. These simulations show how polar solvents can stabilize the LUMO of the dye, leading to shifts in its absorption spectrum. researchgate.net

In some environments, particularly in the presence of surfactants or at high concentrations, dye molecules may self-assemble into larger structures known as aggregates. smolecule.combohrium.com MD simulations can be employed to study the driving forces behind this aggregation and the structure of the resulting assemblies. Understanding aggregation is important as it can drastically change the optical and chemical properties of the dye.

Proton transfer in azo dyes is intimately linked to azo-hydrazone tautomerism, where a proton migrates between the nitrogen of the azo group and an oxygen or nitrogen atom on one of the aromatic rings. scispace.comkiku.dk However, unlike its hydroxy analogues such as 1-phenylazo-2-naphthol which exist as an equilibrium mixture of tautomers, experimental and theoretical studies indicate that this compound exists almost entirely in the aminoazo form. hcu.edu.ghresearchgate.net The amino group is less acidic than the hydroxyl group, making the proton transfer to form the quinone-imine hydrazone tautomer energetically unfavorable.

While direct proton transfer is not a dominant feature for this compound itself, computational studies on closely related compounds provide a framework for understanding the factors that govern such processes. hepvs.ch Quantum chemical calculations using methods like DFT can predict the relative energies and structures of the different tautomers. hepvs.chmdpi.com These studies show that the stability of each tautomer is highly sensitive to the environment, including solvent polarity and the possibility of forming intramolecular or intermolecular hydrogen bonds. kiku.dk In acidic or basic media, protonation or deprotonation of the molecule can occur, which represents a form of intermolecular proton transfer that significantly alters its electronic structure and color. researchgate.net

Structure-Activity Relationship (SAR) Studies based on Computational Data

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological or chemical activity. Computational SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR), employs molecular descriptors derived from computational chemistry to build mathematical models that predict the activity of compounds. These models are particularly valuable in toxicology for predicting the potential carcinogenicity of substances like aromatic amines and azo dyes.

For aromatic amines, including this compound, carcinogenicity is a significant concern. Computational studies have shown that the physical and chemical parameters of these molecules are closely related to their carcinogenic potential. nih.govnih.gov The general approach involves calculating a range of molecular descriptors and then using statistical methods to find a correlation between these descriptors and the observed biological activity.

Key molecular descriptors often considered in QSAR studies of aromatic amines include:

Electronic Descriptors: These relate to the electron distribution in the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap can indicate the molecule's reactivity.

Hydrophobicity Descriptors: The partition coefficient between octanol (B41247) and water (log P) is a common measure of a molecule's hydrophobicity. This property influences how a compound is absorbed, distributed, metabolized, and excreted in a biological system. For carcinogenic aromatic amines, hydrophobicity often plays a major role in modulating their potency. nih.gov

Steric Descriptors: These describe the size and shape of the molecule. Molecular weight and molar refractivity are examples of steric descriptors that can influence how a molecule fits into the active site of an enzyme or a DNA groove.

Topological Descriptors: These are numerical representations of the molecular structure, quantifying aspects like branching and connectivity.

A typical QSAR study involves developing a mathematical equation that relates one or more of these descriptors to the biological activity. For instance, a model for the carcinogenicity of aromatic amines might take the form:

Carcinogenicity = a * (log P) + b * (HOMO energy) + c * (Steric parameter) + ...

where a, b, and c are coefficients determined from the statistical analysis of a set of compounds with known activities. Such models can then be used to predict the carcinogenicity of untested aromatic amines. nih.govnih.gov

Molecular docking is another computational technique used in SAR studies. It predicts the preferred orientation of a molecule when bound to a biological target, such as a protein receptor or a DNA molecule. For azo dyes, molecular docking studies have been used to investigate their binding to DNA, which is a critical step in the mechanism of action for many carcinogens. nih.govnih.gov These studies can reveal the specific interactions, such as hydrogen bonds or van der Waals forces, that stabilize the complex and can help to explain the compound's biological effect. The binding affinity, often expressed as a binding free energy, can be used as a descriptor in SAR studies.

The following data table, compiled from a QSAR study on a series of aromatic amines, illustrates the types of computational data used in such analyses. While this compound is not included in this specific dataset, the principles of how these descriptors are used to understand SAR are directly applicable.

| Compound | log P (Hydrophobicity) | HOMO Energy (eV) | LUMO Energy (eV) | Carcinogenic Activity (Observed) |

|---|---|---|---|---|

| Aniline (B41778) | 0.90 | -8.65 | 0.54 | Non-carcinogenic |

| 2-Naphthylamine | 2.03 | -8.12 | -0.03 | Carcinogenic |

| Benzidine | 1.46 | -7.89 | 0.12 | Carcinogenic |

| 4-Aminobiphenyl | 2.79 | -8.21 | -0.15 | Carcinogenic |

From this illustrative data, a QSAR model could be developed. For example, it might be observed that carcinogenic compounds tend to have higher log P values and specific ranges of HOMO/LUMO energies. These relationships, once quantified, can be used to predict the potential carcinogenicity of other aromatic amines, including this compound and its derivatives.

Advanced Applications and Research Domains

Applications in Advanced Materials Science

Researchers are exploring 4-Phenylazo-1-naphthylamine for the creation of new materials with tailored properties. Its stability and vibrant coloration are foundational to its use in developing specialized dyes, enhancing polymers, and engineering materials with specific light-interaction characteristics. chemimpex.com

This compound serves as a key ingredient and precursor in the synthesis of new azo dyes. chemimpex.comevitachem.com The versatility of its naphthylamine group and the reactivity of the azo bond allow for chemical modifications to produce a range of dyes with varied colors and properties. evitachem.com Scientific studies focus on understanding how substituents on its aromatic rings affect the color, dyeing properties, and fastness of the resulting dyes. evitachem.com Its stable and soluble nature makes it an ideal choice for producing vibrant and reliable dyes for use in textiles, inks, and plastics. chemimpex.com

The compound is incorporated into various polymer formulations to impart color and enhance stability against ultraviolet (UV) radiation. chemimpex.com Its inclusion in plastics and coatings serves a dual purpose: providing vibrant coloration and protecting the polymer matrix from photodegradation. chemimpex.comevitachem.com Research has shown its effectiveness as a UV absorber in specific plastics. evitachem.com

| Polymer | Concentration (wt/wt) | Function | Mechanism of Action |

| Polyethylene | 0.01–0.5% | UV Resistance | Absorbs radiation in the 300–500 nm range, reducing the rate of photo-degradation by 40-60%. evitachem.com |

| Polystyrene | 0.01–0.5% | UV Resistance | Absorbs radiation in the 300–500 nm range, reducing the rate of photo-degradation by 40-60%. evitachem.com |

This compound is investigated for its potential in creating new materials that exhibit specific optical behaviors. evitachem.com The compound's ability to absorb particular wavelengths of light is due to the conjugated double bond system within its molecular structure, a characteristic feature of azo dyes. evitachem.com This inherent property is being explored for the development of materials designed for specialized optical applications. evitachem.com

The core of this compound's structure is the azo group (-N=N-), which links aromatic rings. evitachem.com This functional group is known to be photo-responsive. The azo bond provides chemical stability under various conditions, which is crucial for industrial applications. evitachem.com This characteristic makes the compound a candidate for research into photo-responsive materials, where light can be used to alter a material's properties.

Sensor Technology and Analytical Chemistry

In the realm of analytical chemistry, this compound is employed as a reagent in various analytical techniques. chemimpex.com Its ability to form colored complexes with other substances, particularly metal ions, makes it valuable for detection and quantification. chemimpex.com

This compound functions as a reagent in spectrophotometry for the detection and quantification of metal ions. chemimpex.com It acts as a metal ion chelation probe, forming colored complexes that allow for accurate measurement in environmental and industrial testing. chemimpex.comevitachem.com

| Application | Role of Compound | Target Ion Example | Detection Limit |

| Spectrophotometry | Reagent / Chelation Probe | Copper (Cu²⁺) | 0.2 ppm evitachem.com |

Application in Determination of Atmospheric Sulfur Dioxide

A derivative of the phenylazo naphthylamine class, 4-(4-aminophenylazo)-1-naphthylamine, has been identified as a valuable spectrophotometric reagent for the quantitative determination of sulfur dioxide (SO₂) in the atmosphere tandfonline.comtandfonline.com. This analytical application is crucial for monitoring air pollution. The methodology involves absorbing atmospheric SO₂ into a sodium tetrachloromercurate solution tandfonline.comtandfonline.com.

The determination is conducted in an ethanol-dye-formaldehyde system at an acidic pH of 1.3, which initially presents a red color tandfonline.comtandfonline.com. When a solution containing sulfur dioxide is introduced, the red color transitions to blue, indicating a chemical reaction has occurred tandfonline.comtandfonline.com. This blue product exhibits a maximum absorption wavelength (λmax) between 600 and 640 nm tandfonline.comtandfonline.com. The color change is instantaneous and the resulting blue color is stable enough for accurate absorbance measurements tandfonline.comtandfonline.com. This method allows for the determination of SO₂ in concentrations ranging from 0.07 to 2.4 micrograms per milliliter (mcg/mL) tandfonline.com. A significant advantage of this technique is the rapid color development, which simplifies its potential use in automated spectrophotometric monitors for continuous air quality analysis tandfonline.com.

One notable interference in this method is the presence of nitrogen dioxide, but its effect can be negated by using a suitable masking agent like sulfamic acid tandfonline.comtandfonline.com.

Table 1: Analytical Parameters for Spectrophotometric Determination of SO₂

| Parameter | Value | Reference |

| Reagent | 4-(4-aminophenylazo)-1-naphthylamine | tandfonline.comtandfonline.com |

| pH | 1.3 | tandfonline.comtandfonline.com |

| Initial Color | Red | tandfonline.comtandfonline.com |

| **Final Color (with SO₂) ** | Blue | tandfonline.comtandfonline.com |

| Absorption Maximum (λmax) | 600 - 640 nm | tandfonline.comtandfonline.com |

| Determination Range | 0.07 - 2.4 mcg/mL | tandfonline.com |

| Molar Absorptivity | ~2.66 x 10⁴ L·mol⁻¹·cm⁻¹ | tandfonline.com |

| Interference | Nitrogen Dioxide (can be masked) | tandfonline.comtandfonline.com |

Flow Injection Spectrophotometric Methods

Flow injection analysis (FIA) is a highly efficient and automated technique used for chemical analysis. When coupled with spectrophotometry, it allows for rapid and sensitive measurements of various analytes. The core of many such methods involves a chemical reaction that produces a colored compound, which is then measured by a detector researchgate.netnih.gov.

Diazotization and coupling reactions are fundamental to the chemistry of aromatic amines and azo compounds, making them suitable for integration into FIA systems researchgate.netnih.govnih.gov. A typical FIA setup for such a reaction involves a peristaltic pump to propel carrier and reagent streams, an injection valve to introduce the sample, a reaction coil where the color-forming reaction occurs, and a spectrophotometric detector with a flow cell to measure the absorbance of the product at a specific wavelength researchgate.net.

While specific applications using this compound as the primary reagent in FIA are not detailed in available literature, the methodology is well-established for similar chemical processes. For instance, FIA methods have been developed for the determination of nitrite (B80452) and nitrate, which rely on diazotization-coupling reactions to form a measurable azo dye researchgate.net. Similarly, sulfonamides in pharmaceutical and urine samples have been quantified using FIA based on their diazotization and subsequent coupling with α-naphthylamine nih.gov. These examples demonstrate the principle and applicability of flow injection spectrophotometry for analytes that can react via diazotization, a characteristic reaction pathway for aromatic amines.

Biological and Pharmaceutical Research

The distinct chemical properties of this compound and related azo compounds have made them subjects of interest in biological and pharmaceutical research chemimpex.comnih.gov. Their applications range from tools for cellular visualization to foundational structures for creating new therapeutic molecules chemimpex.comevitachem.com.

Azo compounds are a class of molecules that have been extensively studied for their diverse biological and pharmacological activities, including antibacterial, antifungal, antioxidant, and antiviral properties nih.govresearchgate.net. The presence of the azo bond is a key feature that researchers have explored for therapeutic potential nih.gov.

However, the biological activity is highly dependent on the specific structure of the molecule. For example, a study investigating the antifungal activity of 4-phenylazo-1-naphthol, a closely related compound, found that it did not possess antifungal potential against the soil-borne fungal pathogen Fusarium oxysporum f. sp. lycopersici researchgate.netpu.edu.pk111.68.103. In that study, none of the tested concentrations suppressed fungal growth; instead, they variably enhanced the fungal biomass pu.edu.pk111.68.103. This highlights that while the broader class of azo dyes is known for antimicrobial properties, individual compounds may exhibit specificity or a lack of activity against certain organisms researchgate.netpu.edu.pk.

Table 2: Investigated Biological Activities of Azo Compounds

| Biological Activity | Finding | Compound Class / Example | Reference |

| Antimicrobial | Azo compounds are widely explored for these properties. | General Azo Dyes | nih.govresearchgate.net |

| Antifungal | Found to have no inhibitory effect against this specific pathogen. | 4-phenylazo-1-naphthol vs. Fusarium oxysporum | pu.edu.pk111.68.103 |

| Anticancer | Azo dyes are considered significant for applications in cancer chemotherapy. | General Azo Dyes | nih.gov |

Due to its nature as a vibrant dye, this compound is utilized in biological research for cell staining and visualization chemimpex.com. As a colored compound, it can be used as a vital stain to help researchers observe cellular structures and processes under a microscope chemimpex.com. The application of dyes is a fundamental technique in live-cell imaging, providing insights into the intricate mechanisms and interconnections of components within cells azolifesciences.comnih.gov. While specific protocols detailing the use of this compound are not extensively documented, its role as a staining agent is recognized within its research applications chemimpex.com.

In the field of pharmaceutical development, this compound serves as a valuable pharmaceutical intermediate chemimpex.com. This means it is used as a starting material or a structural scaffold for the synthesis of more complex molecules with potential therapeutic value evitachem.com. Researchers utilize this compound to contribute to the development of new drugs, particularly in the creation of novel antimicrobial and antitumor agents chemimpex.comevitachem.com. Its chemical structure provides a foundation that can be modified through various reactions to produce a range of derivatives for pharmacological screening evitachem.com.

Cisplatin is a highly effective platinum-based anticancer drug, but its clinical use is often limited by issues of severe side effects and the development of tumor resistance nih.goveurekaselect.comresearchgate.net. This has driven extensive research into developing new platinum complexes with improved therapeutic profiles eurekaselect.comresearchgate.net. One promising strategy involves replacing the amine ligands of cisplatin with other molecules, such as aromatic N-containing ligands, to create complexes with different DNA binding modes and biological activities nih.gov.

Research has shown that platinum(II) complexes incorporating azobenzene ligands, which are structurally related to this compound, exhibit significant anticancer activity nih.gov. A study on complexes with sulfonamide- and hydroxy-azo-2,6-difluorobenzene ligands revealed potent cytotoxicity against both wild-type (A2780) and cisplatin-resistant (A2780CP70) ovarian cancer cell lines nih.gov. The IC₅₀ values for these complexes were below 10μM, and critically, they demonstrated the ability to overcome cisplatin resistance, suggesting a different mechanism of action nih.gov. Circular dichroism and agarose gel electrophoresis studies indicated that these azobenzene platinum complexes likely form monofunctional DNA adducts, a different mode of interaction compared to the intra-strand crosslinks typical of cisplatin nih.gov. This line of research highlights the potential of using aromatic amines and azo compounds as ligands to design novel platinum-based anticancer agents with improved efficacy against resistant tumors nih.govmdpi.com.

Antimicrobial Properties of Naphthylamine Derivatives

Naphthylamine derivatives have been a subject of research for their potential antimicrobial activities. Studies have focused on synthesizing new compounds incorporating the naphthylamine structure and evaluating their efficacy against various bacterial and fungal strains. One area of investigation involves the creation of thiazolidinone derivatives with a nitronaphthylamine substituent, which have demonstrated both antibacterial and antifungal properties. nih.gov

Microbiological analysis of these new derivatives showed that they possess a range of inhibitory activities. For instance, certain new compounds exhibited antibacterial activity against Staphylococcus aureus and Bacillus subtilis that was comparable to aminopenicillins. nih.gov However, their effectiveness was lower against gram-negative bacteria like Escherichia coli and capsule-forming bacteria such as Klebsiella pneumoniae. nih.gov The minimum inhibitory concentration (MIC) for this class of naphthylamine derivatives was found to vary widely, from 0.4 to 1000 μg/mL, with some compounds showing activity similar to the antifungal agent fluconazole. nih.gov

Table 1: Antimicrobial Activity of Thiazolidinone-Nitronaphthylamine Derivatives

| Microbial Strain | Type | Minimum Inhibitory Concentration (MIC) Range (μg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | 0.4 - 1000 |

| Bacillus subtilis | Gram-positive Bacteria | 0.4 - 1000 |

| Escherichia coli | Gram-negative Bacteria | 500 - 1000 |

| Klebsiella pneumoniae | Gram-negative Bacteria | 500 - 1000 |

| Candida species | Fungi | 0.4 - 1000 |

Data sourced from microbiological analysis of new thiazolidinone derivatives with a nitronaphthylamine substituent. nih.gov

Antifungal Activity Studies (e.g., against Fusarium oxysporum)

The antifungal potential of compounds structurally similar to this compound has been investigated, yielding unexpected results in some cases. A study focusing on the closely related azo dye, 4-phenylazo-1-naphthol, tested its activity against Fusarium oxysporum f. sp. lycopersici (FOL), a significant soil-borne fungal pathogen that causes wilt disease in tomatoes. pu.edu.pkpu.edu.pk

In this research, eight different concentrations of the compound, ranging from 0.78 to 100 mg/mL, were tested. Contrary to expectations, none of the concentrations suppressed the growth of the fungus. pu.edu.pkpu.edu.pk Instead, all tested concentrations of 4-phenylazo-1-naphthol led to a variable increase in the fungal biomass, ranging from an 8% to a 28% enhancement compared to the control group. pu.edu.pkpu.edu.pk This finding indicates that, rather than acting as an antifungal agent against this specific pathogen, the compound promoted its growth. pu.edu.pk

Table 2: Effect of 4-Phenylazo-1-naphthol on Fusarium oxysporum Biomass

| Concentration Range (mg/mL) | Outcome | Fungal Biomass Change (%) |

|---|---|---|

| 0.78 - 100 | Growth Enhancement | +8 to +28 |

Data from a study on the antifungal activity of 4-phenylazo-1-naphthol against Fusarium oxysporum f. sp. lycopersici. pu.edu.pkpu.edu.pk

Surfactant Chemistry and Colloidal Systems

The interaction between this compound and anionic surfactants has been explored using spectrophotometry to understand the formation of complexes in aqueous solutions. Research has specifically examined the interactions with a series of sodium alkyl sulfates with varying alkyl chain lengths. nii.ac.jp

These studies revealed that the nature of the interaction and the type of complex formed are dependent on the hydrophobic character of the surfactant molecule. nii.ac.jp

Shorter Alkyl Chains : Surfactants with shorter alkyl chains (octyl, decyl, and dodecyl sulfates) formed hydrophobic complexes with the dye in a 1:1 molar ratio at concentrations below their critical micelle concentration (CMC). These complexes exhibited a maximal absorption wavelength at 440 nm. nii.ac.jp

Longer Alkyl Chains : Surfactants with longer alkyl chains (tetradecyl, hexadecyl, and octadecyl sulfates) formed 2:1 complexes (surfactant:dye) under similar conditions. These complexes showed a significant shift in their maximal absorption wavelength to 520 nm. nii.ac.jp

Table 3: Complex Formation of this compound with Sodium Alkyl Sulfates

| Surfactant (Sodium Alkyl Sulfate) | Alkyl Chain Length | Binding Molar Ratio (Surfactant:Dye) | Wavelength of Max. Absorption (λmax) |

|---|---|---|---|

| Octyl, Decyl, Dodecyl | Shorter | 1:1 | 440 nm |

| Tetradecyl, Hexadecyl, Octadecyl | Longer | 2:1 | 520 nm |

Data from spectrophotometric studies of interactions in aqueous solutions below the surfactant CMC. nii.ac.jp

Environmental Studies and Fate Research

Azo dyes, the class of compounds to which this compound belongs, are a significant group of synthetic colorants whose environmental fate is of considerable concern. gsconlinepress.comgsconlinepress.com Due to inefficient dyeing processes, a substantial percentage (15-50%) of these dyes may be released into wastewater. nih.gov Their persistence in the environment varies greatly depending on the specific chemical structure and environmental conditions. sustainability-directory.com

A primary concern regarding the environmental impact of azo dyes is their behavior under anaerobic (low-oxygen) conditions, such as those found in wastewater treatment plants, river sediments, or even the mammalian gut. gsconlinepress.comsustainability-directory.com While many intact azo dyes have low toxicity, these anaerobic environments facilitate the reductive cleavage of the characteristic azo bond (–N=N–). sustainability-directory.com This breakdown process results in the formation of aromatic amines, which are often more toxic and potentially carcinogenic or mutagenic than the parent dye compound. gsconlinepress.comgsconlinepress.comsustainability-directory.com The transformation from a relatively benign parent molecule into hazardous breakdown products is the main mechanism of azo dye toxicity. sustainability-directory.com

The release of these dyes into aquatic ecosystems can also block sunlight penetration, which adversely affects the photosynthetic activity of aquatic plants. sustainability-directory.com The tendency of these compounds to bioaccumulate and their resistance to natural degradation make them persistent environmental contaminants. gsconlinepress.comnih.gov

Degradation Pathways and Byproducts

The environmental degradation of this compound, like other azo dyes, is a critical area of research due to the persistence and potential toxicity of these compounds. Degradation can occur through various mechanisms, including biological, chemical, and photodegradation, each leading to a distinct set of intermediate and final byproducts.

The primary and most studied degradation pathway is microbial action under anaerobic conditions. In environments lacking oxygen, such as sediments, microorganisms metabolize the dye by cleaving the characteristic azo bond (-N=N-). ijrar.orggsconlinepress.com This reductive cleavage is a critical first step that breaks the molecule into its constituent aromatic amines. For this compound, this initial step is expected to yield aniline (B41778) and 1,4-diaminonaphthalene. These aromatic amines are often more toxic and carcinogenic than the parent dye molecule. ijrar.orggsconlinepress.com

Following the initial anaerobic breakdown, these aromatic amine byproducts can be further degraded under aerobic conditions. For instance, research on the biodegradation of 1-naphthylamine (B1663977), a compound structurally similar to one of the expected byproducts, by Pseudomonas sp. has revealed a specific pathway. nih.govelifesciences.org This pathway involves an initial glutamylation of the amine, followed by oxidation to form 1,2-dihydroxynaphthalene, which is then funneled into the well-established naphthalene (B1677914) degradation pathway via catechol. nih.govelifesciences.orgproquest.comresearchgate.net This suggests a potential route for the complete mineralization of the naphthylamine portion of the parent dye.

Chemical degradation, particularly through advanced oxidation processes (AOPs), and photodegradation under UV light also contribute to the breakdown of azo dyes, typically through the action of highly reactive radicals that can attack the azo bond and the aromatic rings.

Table 1: Proposed Degradation Pathways and Byproducts of this compound

| Degradation Type | Conditions | Key Steps & Reactions | Major Byproducts |

| Biodegradation | Anaerobic | Reductive cleavage of the azo bond (-N=N-) by microbial enzymes (e.g., azoreductases). | Aniline, 1,4-diaminonaphthalene |

| Biodegradation | Aerobic (for byproducts) | Glutamylation of 1-naphthylamine, followed by oxidation to 1,2-dihydroxynaphthalene and further degradation via catechol. nih.govelifesciences.org | Catechol, intermediates of naphthalene degradation pathway |

| Photodegradation | UV Irradiation | Cleavage of the azo bond and oxidation of the aromatic rings by light-induced reactions. | Aromatic amines, smaller organic molecules |

Bioaccumulation Potential in Environmental Systems

Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its environment and concentrated in its tissues at a level higher than the surrounding medium. For azo dyes like this compound, the potential for bioaccumulation is a significant environmental concern due to their persistence. gsconlinepress.com

As a class, solvent dyes are hydrophobic and exhibit low water solubility, properties that generally correlate with a higher potential for bioaccumulation in the fatty tissues of organisms. gsconlinepress.com Their inherent resistance to natural degradation means they can persist in the environment long enough to be taken up by wildlife. gsconlinepress.com The tendency of a substance to bioaccumulate is often predicted using the octanol-water partition coefficient (Kow), with higher values indicating greater lipophilicity and bioaccumulation potential.

However, research and regulatory assessments have presented a nuanced view. While the chemical properties suggest a risk, modeling studies conducted as part of screening assessments on azo solvent dyes have indicated a low potential for bioaccumulation, particularly when the organism's ability to metabolize the compound is taken into account. researchgate.net A Canadian Environmental Protection Act (CEPA) assessment noted that available information on log Kow and fish bioconcentration factors (BCF) suggests that these substances are not likely to significantly bioconcentrate or bioaccumulate in aquatic organisms. canada.ca There is some uncertainty in these models for certain subsets of azo dyes. researchgate.net

Direct experimental data for the bioaccumulation of this compound specifically is limited. Therefore, the assessment of its bioaccumulation potential relies on a combination of its general chemical class properties and modeling data for structurally similar compounds.

Table 2: Bioaccumulation Potential and Influencing Factors for this compound

| Parameter | Finding / Value | Implication for Bioaccumulation |

| Chemical Class | Azo Solvent Dye | Generally hydrophobic and persistent, suggesting a potential for bioaccumulation. gsconlinepress.comgsconlinepress.com |

| Water Solubility | Low | Higher affinity for lipids, increasing the likelihood of storage in fatty tissues. |

| Metabolism | Potential for metabolic transformation in organisms. | Metabolism can reduce the parent compound's concentration, potentially lowering overall bioaccumulation. researchgate.net |

| Bioconcentration Factor (BCF) | No specific experimental data available. | Modeling studies on analogous compounds suggest a low BCF. researchgate.netcanada.ca |

Ecotoxicity and Long-lasting Harmful Effects on Aquatic Life

The release of this compound and other azo dyes into aquatic ecosystems can have significant and long-lasting harmful effects. These impacts stem from both the parent compound and its degradation byproducts.

One of the immediate physical effects of dye contamination is increased water turbidity and coloration. This reduces light penetration into the water column, which can severely inhibit the photosynthesis of aquatic plants and algae, disrupting the base of the aquatic food web and leading to decreased dissolved oxygen levels. ijrar.orgigem.org

The chemical toxicity of azo dyes and their metabolites poses a more direct threat. Azo dyes as a class are known to be toxic to aquatic life, and some are classified as toxic to aquatic life with long-lasting effects. gsconlinepress.comkochcolor.com The primary concern is often the aromatic amines produced during anaerobic degradation, which are known to be more acutely toxic, mutagenic, and carcinogenic than the original dye. ijrar.orggsconlinepress.com

Detailed ecotoxicological studies on this compound are scarce, but research on very similar compounds provides critical insights. A study on Disperse Yellow 7 (DY7), a closely related disazo dye, exposed larvae of the Western clawed frog (Silurana tropicalis) to contaminated sediment. The results showed significant lethal and sublethal effects, including:

A significant decrease in tadpole survivorship at high concentrations (209 μg/g). nih.gov

A significant increase in physical malformations. nih.gov

Induction of cellular stress genes (hsp70 and hsp90), indicating the cells were mounting a protective response against oxidative damage. nih.gov

Alteration in the expression of androgen-related genes, suggesting potential endocrine-disrupting effects. nih.gov

These findings highlight the potential for this class of compounds to cause mortality, developmental abnormalities, cellular stress, and endocrine disruption in aquatic vertebrates.

Table 3: Ecotoxicity Data for Analogous Azo Solvent Dyes

| Organism | Compound | Endpoint | Value | Reference |

| Danio rerio (Zebrafish) | Solvent Yellow 163 | 96-hour LC50 | 650 mg/L | echemi.com |

| Daphnia magna (Water flea) | Solvent Yellow 163 | 48-hour EC50 | > 100 mg/L | echemi.com |

| Silurana tropicalis (Western clawed frog) | Disperse Yellow 7 | Survivorship | Significant decrease at 209 µg/g in sediment | nih.gov |

| Silurana tropicalis (Western clawed frog) | Disperse Yellow 7 | Developmental | Significant increase in malformations | nih.gov |

Note: LC50 (Lethal Concentration, 50%) is the concentration of a chemical that kills 50% of the test organisms. EC50 (Effective Concentration, 50%) is the concentration that causes a non-lethal effect in 50% of the test organisms.

Conclusion and Future Directions in 4 Phenylazo 1 Naphthylamine Research

Summary of Key Findings and Contributions

Research on 4-phenylazo-1-naphthylamine has established its identity as a versatile azo dye with significant industrial and laboratory applications. chemimpex.com Key findings have centered on its synthesis, physicochemical properties, and its role as a colorant and analytical reagent.

The primary method of synthesis involves the diazotization of aniline (B41778) and its subsequent coupling with 1-naphthylamine (B1663977). chemicalbook.com This process yields a compound with a distinct red to yellow-orange crystalline appearance. Its utility as a dye, known as Solvent Yellow 4 or Naphthyl Red, is well-documented in the coloring of textiles, plastics, inks, and paints. chemimpex.comsolubilityofthings.com In the field of analytical chemistry, it is employed as a reagent for techniques like spectrophotometry to detect metal ions. chemimpex.com

A significant area of research has been its biological activity, with studies noting that like many azo compounds, it can be metabolized to aromatic amines. This metabolic pathway is a key point of investigation due to the potential biological effects of the resulting amines.

Identification of Current Research Gaps

Despite the established knowledge base, several research gaps exist in the understanding of this compound. A primary gap is the comprehensive characterization of its metabolic products and their specific interactions with biological systems. While the potential for reduction to aromatic amines is known, the full spectrum of metabolites and their toxicological profiles remains an area requiring further investigation.

Furthermore, while its use as a dye is widespread, there is a lack of extensive research into the long-term stability and degradation of the dye under various environmental conditions. Understanding the photodegradation pathways and the nature of the degradation products is crucial for assessing its environmental impact.

Another notable gap is the limited investigation into the antifungal or antimicrobial properties of this compound itself. A study on the related compound 4-phenylazo-1-naphthol found it did not possess antifungal potential against Fusarium oxysporum f. sp. lycopersici. researchgate.net However, this does not preclude the possibility of activity in this compound or against other microorganisms.

Finally, there is a need for more in-depth studies on the complexation behavior of this compound with various host molecules, which could open up new applications in areas like sensing and drug delivery. researchgate.netacs.org

Emerging Research Areas and Potential Innovations

Emerging research is beginning to explore the novel applications of this compound beyond its traditional use as a dye. One promising area is in the development of new analytical methods. For instance, a derivative, 4-(sulphophenylazo)-1-naphthylamine, has been utilized in a novel polymeric membrane sensor for the selective determination of nitrite (B80452) ions. researchgate.net

The photochemical properties of azo compounds are also a source of potential innovation. solubilityofthings.com Research into the photo-responsive behavior of this compound could lead to the development of smart materials, such as photo-switchable systems or optical data storage.

Furthermore, the synthesis of new derivatives of this compound is an active area of research. researchgate.net By modifying the chemical structure, researchers aim to create novel dyes with enhanced properties, such as improved lightfastness or different color profiles. The creation of new azo derivatives of complex molecules like thiacalix chemicalbook.comarene suggests a move towards more sophisticated and functionalized dye systems. researchgate.net

| Emerging Research Area | Potential Innovation |

| Novel Analytical Sensors | Development of selective and sensitive sensors for environmental and biological monitoring. researchgate.net |

| Photo-responsive Materials | Creation of smart materials for applications in optics and data storage. solubilityofthings.com |

| Advanced Dye Synthesis | Design of new dyes with tailored properties for specific industrial needs. researchgate.net |

| Supramolecular Chemistry | Exploration of host-guest complexes for applications in controlled release and molecular recognition. acs.org |

Interdisciplinary Research Opportunities